cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride
Overview
Description
cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . Another method includes the asymmetric synthesis from chiral aziridine, which involves one-pot multiple reactions under atmospheric hydrogen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of stable, commercially available rhodium compounds, such as Rh2O3, allows for the efficient reduction of various unprotected pyridines . This method is favored due to its broad substrate scope and practical utility.
Chemical Reactions Analysis
Types of Reactions: cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be performed using various oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Hydrogenation is a common reduction reaction for this compound, often using rhodium or palladium catalysts.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of rhodium or palladium catalysts.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
- trans-Dimethyl piperidine-2,6-dicarboxylate hydrochloride
- Piperidine-2,6-dicarboxylic acid
- Methyl piperidine-2,6-dicarboxylate
Uniqueness: cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The cis configuration can result in different interactions with molecular targets compared to its trans counterpart, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
dimethyl (2S,6R)-piperidine-2,6-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERJBQQPCKULM-UKMDXRBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(N1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483113 | |
Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59234-48-9 | |
Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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